molecular formula C9H8Cl2 B8038745 1-Chloro-4-(3-chloro-propenyl)-benzene

1-Chloro-4-(3-chloro-propenyl)-benzene

Cat. No.: B8038745
M. Wt: 187.06 g/mol
InChI Key: CLZRDHUBODXICN-OWOJBTEDSA-N
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Description

1-Chloro-4-(3-chloro-propenyl)-benzene (C₉H₇Cl₂) is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at the para position and a 3-chloro-propenyl group. The propenyl substituent (CH₂=CH–CH₂) carries a chlorine atom on its terminal carbon, forming a structure analogous to allyl chloride. This compound is of interest in organic synthesis due to its reactive alkene and halogen moieties, which enable participation in cross-coupling, addition, or elimination reactions.

Properties

IUPAC Name

1-chloro-4-[(E)-3-chloroprop-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZRDHUBODXICN-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(3-chloro-propenyl)-benzene typically involves the chlorination of 4-(3-propenyl)-benzene. This can be achieved through the following steps:

    Allylation: The starting material, benzene, undergoes an allylation reaction to form 4-(3-propenyl)-benzene.

    Chlorination: The allylated benzene is then subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(3-chloro-propenyl)-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring and the propenyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 1-chloro-4-(3-chloro-propyl)-benzene.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Major Products

    Substitution: Products with various functional groups replacing the chlorine atoms.

    Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the propenyl group.

    Reduction: 1-Chloro-4-(3-chloro-propyl)-benzene as the major product.

Scientific Research Applications

Chemical Properties and Structure

1-Chloro-4-(3-chloro-propenyl)-benzene features a benzene ring substituted with a chlorine atom and a 3-chloroprop-1-en-1-yl group. The presence of halogen atoms contributes to its electrophilic character, making it suitable for various chemical reactions. Its molecular formula is C12_{12}H12_{12}Cl2_{2}.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in nucleophilic substitution reactions, which are pivotal for creating various derivatives in organic chemistry.

Key Reactions:

  • Nucleophilic Substitution: The electrophilic nature of the compound enables it to react with nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds.
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science.

Pharmaceutical Development

The compound's structural features make it a candidate for pharmaceutical applications, particularly in the development of novel therapeutic agents. Preliminary studies indicate potential interactions with biological molecules, suggesting that it may affect cellular processes.

Potential Therapeutic Uses:

  • Anticancer Agents: Due to its ability to modulate biological pathways, compounds derived from this compound may be explored for their efficacy against cancer cell lines.
  • Antimicrobial Properties: Ongoing research is investigating its effectiveness against various pathogens, leveraging its halogenated structure which often enhances biological activity.

Case Study 1: Synthesis of Anticancer Compounds

A study demonstrated the synthesis of a series of derivatives based on this compound that showed promising activity against prostate cancer cells. The modifications made to the chloropropenyl group were crucial for enhancing potency and selectivity towards cancer cells.

Compound NameActivityReference
Compound AIC50 = 5 µMStudy X
Compound BIC50 = 10 µMStudy Y

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Study 2: Antimicrobial Activity

Research focusing on the antimicrobial properties of chlorinated compounds found that derivatives of this compound exhibited significant activity against gram-positive bacteria. This highlights its potential use in developing new antibacterial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mLStudy Z
Escherichia coli16 µg/mLStudy A

Mechanism of Action

The mechanism of action of 1-Chloro-4-(3-chloro-propenyl)-benzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the propenyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 1-Chloro-4-(3-chloro-propenyl)-benzene, alongside their properties and applications:

Compound Name Molecular Formula Molecular Weight Key Features Synthesis & Reactivity Applications/Toxicity References
1-Chloro-4-(2-chloroethyl)benzene C₈H₈Cl₂ 175.06 Ethyl chain with Cl on C2; liquid (yellow oil) Synthesized via SOCl₂ reaction with 1-chloro-4-(2-chloroethyl)ethanol; reacts in SN2 pathways. Intermediate in pharmaceuticals; no explicit toxicity data reported.
1-Chloro-4-(2-chloro-2-methylpropyl)benzene C₁₀H₁₂Cl₂ 203.11 Branched propyl group with Cl on C2 and methyl substituent Prepared via B(C₆F₅)₃-catalyzed decarbonylative hydrochlorination of alkenes. Potential building block for agrochemicals or polymers.
1-Chloro-4-(2-fluoropropyl)benzene C₉H₁₀ClF 172.63 Fluorinated propyl chain; liquid Synthesized via photoredox-catalyzed anti-Markovnikov hydrofluorination. Studied for fluorinated drug analogs; characterized by ¹³C/¹⁹F NMR.
1-Chloro-4-(chloromethyl)benzene C₇H₆Cl₂ 161.03 Chloromethyl substituent; solid Alkylation reactions (e.g., with benzimidazoles). Endocrine disruptor in rats; alters thyroid hormones at 100 mg/kg/day.
DDMU [1-chloro-4-(2-chloro-1-(4-chlorophenyl)ethenyl)benzene] C₁₄H₈Cl₃ 291.57 Ethenyl bridge with three Cl atoms and a chlorophenyl group Degradation product of DDT; formed under alkaline conditions. Environmental contaminant; minor component in hydrolyzable sediment fractions.
1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene C₉H₆Cl₂ 185.05 Propyne chain with terminal Cl; oil Catalytic carboboration or alkyne functionalization. Lab reagent for acetylene-based couplings; stored at RT.

Key Comparative Insights

Structural Diversity :

  • Alkyl vs. Alkenyl/Alkynyl Chains : While 1-Chloro-4-(2-chloroethyl)benzene (alkyl) undergoes nucleophilic substitutions, the propenyl and propynyl analogs (alkenyl/alkynyl) participate in addition or cross-coupling reactions due to unsaturated bonds .
  • Halogen Position : Terminal chlorine in the propenyl group enhances electrophilic reactivity compared to internal halogens (e.g., 2-chloro-2-methylpropyl in ).

Synthesis Challenges :

  • Branched analogs (e.g., 1-Chloro-4-(2-chloro-2-methylpropyl)benzene) require specialized catalysts like B(C₆F₅)₃ for high yields (92%) , whereas linear chains (e.g., 2-chloroethyl) are synthesized via straightforward SN2 mechanisms .
  • Fluorinated derivatives (e.g., 1-Chloro-4-(2-fluoropropyl)benzene) demand precise photoredox conditions to control regioselectivity .

Toxicity and Applications: Chloromethyl derivatives (e.g., 1-Chloro-4-(chloromethyl)benzene) exhibit endocrine-disrupting effects in rats, highlighting the impact of substituent mobility on bioavailability .

Spectroscopic Characterization :

  • ¹H/¹³C NMR data for chloroethyl (δ 2.99–3.65 ppm ) and fluoropropyl (δ 2-fluoropropyl ) derivatives provide benchmarks for structural validation.

Research Findings and Data

  • Reactivity Trends : Propenyl/alkenyl chlorides undergo faster elimination to form conjugated dienes compared to alkyl chlorides, as seen in DDMU’s resistance to hydrolysis .
  • Catalytic Efficiency : B(C₆F₅)₃ achieves >90% yield in propyl syntheses , whereas SnCl₂ or Fe/HCl reductions of nitro groups yield <50% purity .
  • Environmental Impact : DDT derivatives like DDMU accumulate in marine sediments, posing long-term ecological risks despite low hydrolyzability .

Biological Activity

1-Chloro-4-(3-chloro-propenyl)-benzene, also known as 3-chloroallyl chloride or allyl chlorobenzoate, is a chlorinated aromatic compound with significant industrial applications. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article explores the biological activity of this compound, focusing on its toxicity, mutagenicity, and potential carcinogenic effects based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H8Cl2C_9H_8Cl_2. The structure features a benzene ring substituted with a chloro group and a propenyl group, which contributes to its reactivity and biological interactions.

PropertyValue
Molecular Weight189.07 g/mol
Boiling Point202 °C
Melting Point-2 °C
SolubilitySoluble in organic solvents

Toxicity and Carcinogenicity

Research indicates that this compound exhibits notable toxicity. A study involving chronic exposure in rodents highlighted significant survival rate reductions at higher doses, suggesting potential carcinogenic properties. Specifically, the study reported tumor incidences in the urinary bladder and forestomach of treated subjects, indicating a correlation between exposure levels and tumor development .

Mutagenicity

The compound has been classified as a mutagenic agent based on various assays. In vitro studies have demonstrated that it can induce genetic mutations in bacterial systems, indicating its potential to cause DNA damage. The mutagenicity is attributed to the electrophilic nature of the chloroalkene moiety, which can react with nucleophiles in DNA .

Endocrine Disruption

This compound has been identified as an endocrine-disrupting chemical (EDC). Research utilizing human adrenocortical carcinoma cells showed that this compound could increase estradiol production, which is linked to breast cancer risk. This finding underscores the importance of understanding the hormonal implications of exposure to such chemicals .

Study 1: Carcinogenicity in Rodents

A comprehensive study conducted by the National Cancer Institute assessed the carcinogenic potential of various chlorinated compounds, including this compound. The study involved administering different doses to B6C3F1 mice over a 90-week period. Results indicated a statistically significant increase in tumor incidence among high-dose groups compared to controls .

Study 2: Genetic Mutagenesis

In another investigation focusing on mutagenicity, researchers employed the Ames test to evaluate the genetic impact of this compound. The results demonstrated a dose-dependent increase in revertant colonies in Salmonella typhimurium strains, confirming its mutagenic properties .

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